1-Butyl-3-(4-methylpyridin-2-yl)thiourea
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Overview
Description
1-Butyl-3-(4-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a butyl group and a 4-methylpyridin-2-yl group attached to a thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(4-methylpyridin-2-yl)thiourea typically involves the reaction of 4-methylpyridin-2-ylamine with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(4-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Butyl-3-(4-methylpyridin-2-yl)thiourea involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with key signaling pathways, including those related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)thiourea: Shares the pyridinyl group but lacks the butyl group, resulting in different chemical and biological properties.
1-Butyl-3-(2-pyridyl)thiourea: Similar structure but with the pyridyl group in a different position, affecting its reactivity and applications.
Uniqueness: 1-Butyl-3-(4-methylpyridin-2-yl)thiourea is unique due to the presence of both the butyl and 4-methylpyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Conclusion
This compound is a compound with significant potential in multiple fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
CAS No. |
66713-63-1 |
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Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
1-butyl-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C11H17N3S/c1-3-4-6-13-11(15)14-10-8-9(2)5-7-12-10/h5,7-8H,3-4,6H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
SSEUGPZUZSNEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
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